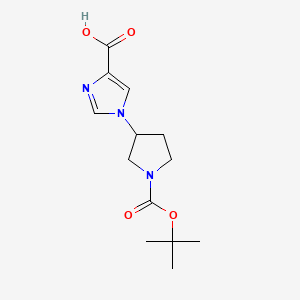

1-(1-Tert-butoxycarbonyl-pyrrolidin-3-YL)-1H-imidazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Tert-butoxycarbonyl-pyrrolidin-3-YL)-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl group attached to a pyrrolidine ring, which is further connected to an imidazole ring with a carboxylic acid functional group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Tert-butoxycarbonyl-pyrrolidin-3-YL)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting with the protection of the pyrrolidine nitrogen using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the imidazole ring through various coupling reactions. Common reagents used in these steps include tert-butyl chloroformate, imidazole, and coupling agents like HATU or EDCI. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced control over reaction conditions and improved yields. These systems allow for the continuous introduction of reagents and the efficient removal of by-products, making the process more sustainable and scalable .

Análisis De Reacciones Químicas

Types of Reactions

1-(1-Tert-butoxycarbonyl-pyrrolidin-3-YL)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers .

Aplicaciones Científicas De Investigación

Drug Development

The compound serves as a versatile scaffold for the synthesis of various derivatives aimed at enhancing pharmacological properties. Its imidazole core is known for its role in numerous biologically active molecules, particularly in the development of:

- Antimicrobial agents

- Anticancer drugs

- Neurological disorder treatments

Case Study : Research has indicated that modifications of the imidazole ring can lead to enhanced antibacterial activity against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis of Bioactive Compounds

The compound is utilized as an intermediate in the synthesis of more complex molecules. For instance, it has been employed in the creation of novel imidazole derivatives that exhibit significant biological activities.

| Compound | Biological Activity | Reference |

|---|---|---|

| 5-Nitroimidazole derivatives | Antibacterial | |

| Imidazole-based opioids | Pain management |

Synthesis Example : A study demonstrated the synthesis of a series of phenyl imidazoles that showed promising binding affinities for opioid receptors, indicating potential applications in gastrointestinal disorders .

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential as a negative allosteric modulator in receptor-targeted therapies. This property allows it to alter receptor activity without directly competing with agonists, providing a nuanced approach to drug design.

Case Study : The compound was explored as part of a library aimed at identifying new allosteric modulators for G-protein coupled receptors, which are crucial targets in drug discovery .

Summary of Findings

The applications of 1-(1-Tert-butoxycarbonyl-pyrrolidin-3-YL)-1H-imidazole-4-carboxylic acid span several areas within medicinal chemistry:

- Antibacterial and Antimicrobial Agents : Its derivatives are being tested for efficacy against multi-drug resistant pathogens.

- Pain Management Drugs : Structural modifications can lead to new analgesics targeting opioid receptors.

- Receptor Modulation : Its role as an allosteric modulator opens avenues for innovative therapeutic strategies.

Mecanismo De Acción

The mechanism by which 1-(1-Tert-butoxycarbonyl-pyrrolidin-3-YL)-1H-imidazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The presence of the imidazole ring allows for interactions with metal ions and other biomolecules, which can influence the compound’s activity and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid: Similar in structure but contains a boronic acid group instead of an imidazole ring.

N-Boc-pyrrolidine-3-carboxylic acid: Similar in structure but lacks the imidazole ring.

1-tert-Butoxycarbonyl-3-pyrrolidone: Contains a pyrrolidone ring instead of a pyrrolidine ring.

Uniqueness

1-(1-Tert-butoxycarbonyl-pyrrolidin-3-YL)-1H-imidazole-4-carboxylic acid is unique due to the combination of the tert-butoxycarbonyl-protected pyrrolidine and the imidazole ring with a carboxylic acid functional group.

Actividad Biológica

1-(1-Tert-butoxycarbonyl-pyrrolidin-3-YL)-1H-imidazole-4-carboxylic acid, known by its CAS number 1227270-35-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring and an imidazole moiety, which are significant in influencing its biological properties. The molecular formula is C13H19N3O4, and it has a molecular weight of approximately 265.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with imidazole structures can inhibit enzymes such as proteases and kinases, which are crucial in various signaling pathways.

- Antimicrobial Properties : The imidazole ring is known for its antimicrobial activity, potentially making this compound effective against certain pathogens.

- Cellular Mechanisms : Research indicates that similar compounds may modulate cellular pathways involved in inflammation and apoptosis.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of imidazole derivatives. For instance, compounds structurally related to this compound have demonstrated efficacy against viruses such as SARS-CoV-2 by inhibiting viral proteases essential for viral replication .

Anticancer Properties

Research has indicated that imidazole derivatives can act as small molecule inhibitors targeting PD-1/PD-L1 interactions, which are critical in cancer immunotherapy. This suggests that this compound may have potential applications in cancer treatment .

Study on Antiviral Efficacy

A study evaluated the antiviral activity of various imidazole derivatives, including those similar to this compound. The results indicated significant inhibition of viral replication in vitro, with EC50 values in the nanomolar range for some derivatives .

Anticancer Activity Assessment

In another investigation, the compound's effect on tumor cell lines was assessed. The results showed that treatment with similar imidazole-based compounds led to reduced cell viability and induced apoptosis in various cancer cell lines. This was attributed to their ability to interfere with critical signaling pathways involved in cell survival .

Data Summary

Propiedades

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-9(6-15)16-7-10(11(17)18)14-8-16/h7-9H,4-6H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEVRNLGGDNLCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(N=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.